molecular formula C10H18N4 B11715066 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine

1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine

Cat. No.: B11715066
M. Wt: 194.28 g/mol
InChI Key: WWORCSRYHNDBSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine is a heterocyclic compound that features a piperazine ring substituted with a pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine typically involves the reaction of 1-ethyl-1H-pyrazole with piperazine under specific conditions. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, cell proliferation, and apoptosis. .

Comparison with Similar Compounds

  • 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperazine
  • 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
  • Quinolinyl-pyrazoles

Comparison: 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

1-[(1-ethylpyrazol-3-yl)methyl]piperazine

InChI

InChI=1S/C10H18N4/c1-2-14-6-3-10(12-14)9-13-7-4-11-5-8-13/h3,6,11H,2,4-5,7-9H2,1H3

InChI Key

WWORCSRYHNDBSR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CN2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.